
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- is a long-chain fatty acid amide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- typically involves the reaction of octadecanoic acid with 4-hydroxy-3-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may act on pathways related to inflammation, pain, and cellular signaling.
類似化合物との比較
Similar Compounds
Uniqueness
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- is unique due to its specific structural features, such as the presence of a hydroxy and methoxy group on the aromatic ring, which contribute to its distinct biological activities and chemical reactivity .
特性
CAS番号 |
150988-83-3 |
|---|---|
分子式 |
C27H47NO3 |
分子量 |
433.7 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyloctadecanamide |
InChI |
InChI=1S/C27H47NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,23,29H,4-18,22H2,1-3H3,(H,28,30) |
InChIキー |
DVJVFQDCZQZGRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


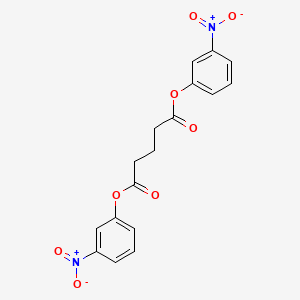
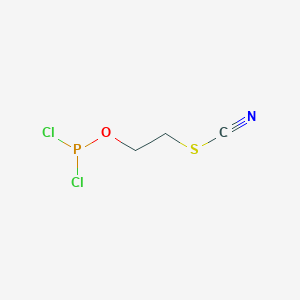
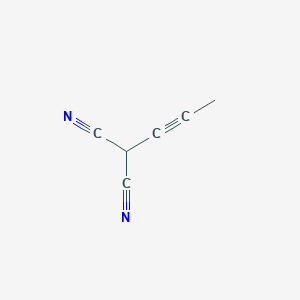
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
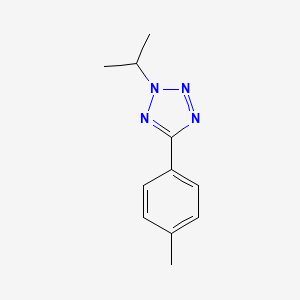
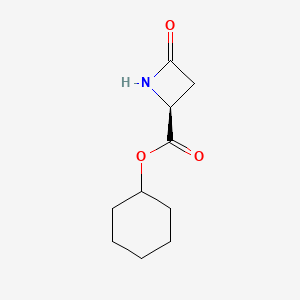
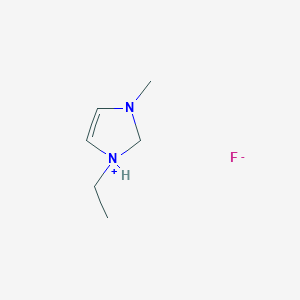
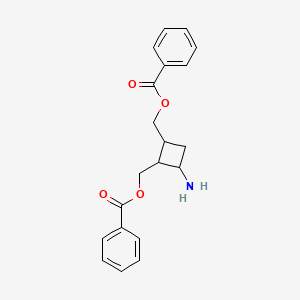

![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
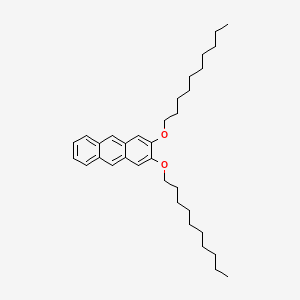
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
